MDM2/X pDI

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MDM2/X pDI is a potent Peptide dual inhibitor of MDM2/X, inhibiting p53 interactions with MDM2 (IC50 = 10 nmol/L) and MDMX (IC50 = 100 nmol/L), inducing apoptosis and cell cycle arrest of cell lines with overexpressed MDM2/X.

Scientific Research Applications

1. Structure-based Design and High Affinity Peptides

MDM2 and MDMX are key regulators of the p53 protein, involved in the development of many human cancers. Research has focused on designing high affinity peptides to inhibit the interactions between p53 and MDM2/MDMX. The identification of a 12-residue peptide, pDI, has shown inhibitory activity against both MDM2 and MDMX. Further structural studies have led to the development of more potent derivatives like pDIQ, offering strategies for small molecule inhibitor design targeting MDMX (Phan et al., 2009).

2. Development of Dual Anticancer Peptide-Inhibitors

Peptide mutation screening has been utilized to enhance the affinity of pDI for inhibiting MDM2/X. Mutant peptides such as pDIm/4W, pDIm/11M, and pDIdm/4W11M demonstrate high affinities and stable conformations, making them promising candidates for anticancer therapy (Rasafar et al., 2020).

3. Designing Efficient Peptides based on p53 Binding Site Residues

Modifications of pDI and its derivatives, guided by molecular dynamics simulations and structural analysis, have shown potential in disrupting the p53-MDM2/X interaction. Key residues like Met 11 and Ser12 in modified peptides contribute significantly to their effectiveness as dual inhibitors (Rasafar et al., 2020).

4. Clinical Overview of MDM2/X-Targeted Therapies

MDM2/X-targeted therapies are gaining importance in cancer treatment, particularly in cancers with over-expression of these proteins. The development of small molecule inhibitors and stapled peptides targeting MDM2 and MDMX has advanced into clinical trials, offering new strategies for enhancing wild-type p53 expression and activities in cancer cells (Burgess et al., 2016).

5. Discovery of Highly Potent and Efficacious MDM2 Degraders

The development of small-molecule MDM2 degraders, such as MD-224, represents a new class of anticancer agents. These compounds induce rapid degradation of MDM2, showing promise in achieving complete and durable tumor regression in vivo (Li et al., 2018).

6. Label-Free Impedimetric Immunosensor for MDM2 Detection

In the context of cancer diagnostics, the development of label-free immunosensors for the detection of MDM2 offers a promising tool. Such sensors, utilizing techniques like electrochemical impedance spectroscopy, can detect MDM2 at very low concentrations, aiding in early cancer detection (Elshafey et al., 2013).

properties

Molecular Formula |

C71H98N16O20 |

|---|---|

Molecular Weight |

1495.657 |

IUPAC Name |

Leu-Thr-Phe-Glu-His-Tyr-Trp-Ala-Gln-Leu-Thr-Ser |

InChI |

InChI=1S/C71H98N16O20/c1-35(2)25-46(72)61(96)86-58(38(6)89)69(104)84-52(27-40-13-9-8-10-14-40)65(100)79-49(22-24-57(93)94)63(98)83-54(30-43-32-74-34-76-43)67(102)81-51(28-41-17-19-44(91)20-18-41)66(101)82-53(29-42-31-75-47-16-12-11-15-45(42)47)64(99)77-37(5)60(95)78-48(21-23-56(73)92)62(97)80-50(26-36(3)4)68(103)87-59(39(7)90)70(105)85-55(33-88)71(106)107/h8-20,31-32,34-39,46,48-55,58-59,75,88-91H,21-30,33,72H2,1-7H3,(H2,73,92)(H,74,76)(H,77,99)(H,78,95)(H,79,100)(H,80,97)(H,81,102)(H,82,101)(H,83,98)(H,84,104)(H,85,105)(H,86,96)(H,87,103)(H,93,94)(H,106,107)/t37-,38+,39+,46-,48-,49-,50-,51-,52-,53-,54-,55-,58-,59-/m0/s1 |

InChI Key |

GLLJROCIIOPSCB-MQEOCOHRSA-N |

SMILES |

O=C(N[C@@H]([C@H](O)C)C(N[C@@H](CC1=CC=CC=C1)C(N[C@@H](CCC(O)=O)C(N[C@@H](CC2=CNC=N2)C(N[C@@H](CC3=CC=C(C=C3)O)C(N[C@@H](CC4=CNC5=CC=CC=C45)C(N[C@@H](C)C(N[C@@H](CCC(N)=O)C(N[C@@H](CC(C)C)C(N[C@@H]([C@H](O)C)C(N[C@@H](CO)C(O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)[C@H](CC(C)C)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

MDM2/X pDI |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

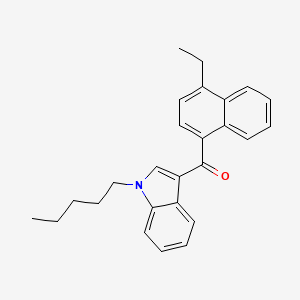

![(3-{4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl}azetidin-1-yl)(4-{[(2S)-2,3-dihydroxypropoxy]methyl}pyridin-2-yl)methanone](/img/structure/B1192981.png)

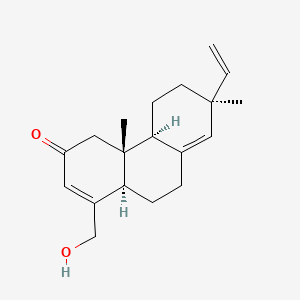

![2-[[6-[3,3-Bis(Fluoranyl)pyrrolidin-1-Yl]-4-[1-(Oxetan-3-Yl)piperidin-4-Yl]pyridin-2-Yl]amino]pyridine-4-Carbonitrile](/img/structure/B1192984.png)

![9-[Tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one](/img/structure/B1192998.png)